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Introduction

Zelicapavir (formerly EDP-938) is an investigational, orally administered, small-molecule
inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] Developed by
Enanta Pharmaceuticals, it represents a novel therapeutic approach targeting the viral
replication machinery.[2] By binding to the N-protein, Zelicapavir disrupts the formation of the
ribonucleoprotein complex, a critical step in the RSV life cycle, thereby inhibiting viral
replication.[3][4] This mechanism of action is distinct from fusion inhibitors and is expected to
have a high barrier to resistance. Zelicapavir has been granted Fast Track designation by the
U.S. Food and Drug Administration and is being evaluated for the treatment of RSV infection in
various patient populations. This technical guide provides a comprehensive overview of the
available early-phase clinical trial data for Zelicapavir, with a focus on quantitative outcomes,
experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Inhibition of RSV N-Protein

Respiratory syncytial virus is an enveloped, non-segmented, negative-sense RNA virus. Its
genome is encapsidated by the nucleoprotein (N-protein) to form a helical ribonucleoprotein
(RNP) complex. This RNP complex serves as the template for the viral RNA-dependent RNA
polymerase (RdRp) to carry out both transcription of viral messenger RNAs (mRNAs) and
replication of the full-length viral genome.
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Zelicapavir targets the N-protein, a highly conserved component of the viral replication
machinery. By binding to the N-protein, Zelicapavir is thought to interfere with its ability to
encapsidate the viral RNA, thereby preventing the formation of a functional RNP template. This
disruption of RNP formation effectively halts viral replication.
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Figure 1: Proposed Mechanism of Action of Zelicapavir
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Caption: Proposed mechanism of action of Zelicapavir in inhibiting RSV replication.
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Early-Phase Clinical Trial Data
Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was conducted
to assess the safety, tolerability, and pharmacokinetics of Zelicapavir in healthy adult
volunteers. The study evaluated single ascending doses (SAD) and multiple ascending doses
(MAD).

Table 1: Phase 1 Study Design

Study Phase Participants Dose Range Key Findings

Single Ascending Generally safe and
Healthy Volunteers 50 mg to 800 mg

Dose (SAD) well-tolerated.

] ) Favorable safety and

Multiple Ascending 100 mg to 600 mg o
Healthy Volunteers ) pharmacokinetic

Dose (MAD) daily

profile.

Pharmacokinetics: Detailed pharmacokinetic parameters from the Phase 1 study have not
been fully published. However, it was reported that Zelicapavir demonstrated a favorable

pharmacokinetic profile, supporting once-daily dosing.

Safety: Across the Phase 1 program, Zelicapavir was generally well-tolerated with a favorable
safety profile. No significant safety concerns were identified that would preclude further clinical
development.

Phase 2a Challenge Study in Healthy Volunteers

A Phase 2a human challenge study was conducted in healthy adults who were intranasally
inoculated with RSV. This study aimed to evaluate the antiviral activity and clinical efficacy of

Zelicapavir in a controlled setting.

Table 2: Phase 2a Challenge Study - Efficacy Results
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Endpoint Zelicapavir Group Placebo Group p-value
Reduction in RSV o o
] Statistically Significant - <0.001
Viral Load
Reduction in Clinical o o
Statistically Significant - <0.001

Symptoms

Safety: In this challenge study, Zelicapavir was reported to be safe and well-tolerated, with

infrequent adverse events.

Phase 2b Study in High-Risk Adults (RSVHR)

A Phase 2b, randomized, double-blind, placebo-controlled study (RSVHR) evaluated the
efficacy and safety of Zelicapavir in non-hospitalized adults at high risk for complications from
RSV infection. The study enrolled patients aged 65 years and older, or those with congestive
heart failure, chronic obstructive pulmonary disease (COPD), or asthma.

Table 3: Phase 2b RSVHR Study - Key Efficacy Outcomes
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) Zelicapavir (800 mg once
Endpoint ) Placebo
daily for 5 days)

Time to Resolution of 13 RSV
Symptoms

Overall Efficacy Population 2.2 days faster

High-Risk Subgroup (CHF,

6.7 days faster
COPD, or =75 years)

Time to Resolution on 29-
parameter RiiQ™ Symptom

Scale

Overall Efficacy Population 3.6 days faster

High-Risk Subgroup (CHF,

7.2 days faster
COPD, or =75 years)

Hospitalization Rate 1.7% 5.0%

Safety: Zelicapavir demonstrated a favorable safety and tolerability profile, consistent with
what was observed in the placebo group.

Phase 2 Study in Pediatric Patients (RSVPEDS)

A Phase 2, randomized, double-blind, placebo-controlled study (RSVPEDs) was conducted in
hospitalized and non-hospitalized children aged 28 days to 36 months with RSV.

Table 4: Phase 2 RSVPEDs Study - Virologic Outcomes
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Endpoint Zelicapavir Placebo
Viral Load Decline at Day 5 0.7 log10 copies/mL greater
(Overall Population) reduction

Viral Load Decline at Day 5 )
) o 1.2 log10 copies/mL greater
(Patients treated within 3 days i
reduction
of symptom onset)

Proportion of Patients with
Undetectable Viral Load at Day  Greater proportion
5

Proportion of Patients with
Undetectable Viral Load at Day  Greater proportion
9

Safety: Zelicapavir was well-tolerated in this pediatric population, with a favorable safety
profile and adverse events similar to placebo.

Experimental Protocols
Viral Load Quantification: Real-Time Reverse
Transcription Polymerase Chain Reaction (RT-qPCR)

While specific proprietary protocols are not publicly available, the quantification of RSV viral
load in these clinical trials was performed using real-time reverse transcription-polymerase
chain reaction (RT-gPCR) on respiratory samples (e.g., nasal swabs).

Caption: A generalized workflow for quantifying RSV viral load using RT-qPCR.
A typical protocol involves the following steps:

o Sample Collection: Nasal swabs or other respiratory specimens are collected from
participants.

o RNA Extraction: Viral RNA is extracted from the collected samples using commercially
available kits.
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» Reverse Transcription: The extracted viral RNA is converted into complementary DNA
(cDNA) using a reverse transcriptase enzyme.

» Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument
using specific primers and probes that target a conserved region of the RSV genome. The
amplification process is monitored in real-time by detecting the fluorescence emitted by the
probe.

e Quantification: The viral load is quantified by comparing the amplification signal from the
patient sample to a standard curve generated from known quantities of viral RNA.

Clinical Symptom Assessment: Respiratory Infection
Intensity and Impact Questionnaire (RiiQ™)

The clinical symptoms of RSV infection in the adult trials were assessed using the Respiratory
Infection Intensity and Impact Questionnaire (RiiQ™), a patient-reported outcome (PRO)
instrument. The RiiQ™ is designed to measure the severity of respiratory and systemic
symptoms as well as the impact of the infection on dalily life.

Pharmacokinetic Analysis

The pharmacokinetic properties of Zelicapavir were assessed through the analysis of drug
concentrations in plasma samples collected from study participants at various time points.
While the specific bioanalytical method has not been detailed, such analyses are typically
conducted using validated high-performance liquid chromatography-tandem mass spectrometry
(LC-MS/MS) methods.

Caption: A generalized workflow for the pharmacokinetic analysis of a drug candidate.
A general workflow for this type of analysis includes:

e Plasma Sample Collection: Blood samples are collected from participants at predetermined
time points after drug administration. Plasma is then separated by centrifugation.

o Sample Preparation: The plasma samples are processed to extract the drug and remove
interfering substances. This often involves protein precipitation or liquid-liquid extraction.
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e LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The
drug is separated from other components by liquid chromatography and then detected and
guantified by tandem mass spectrometry.

o Data Analysis: The concentration of the drug in each sample is determined from the LC-
MS/MS data. These concentration-time data are then used to calculate key pharmacokinetic
parameters such as Cmax (maximum concentration), Tmax (time to maximum
concentration), AUC (area under the curve), and half-life.

Conclusion

The early-phase clinical trial results for Zelicapavir are promising, demonstrating a favorable
safety profile and significant antiviral activity in both healthy volunteers and diverse patient
populations, including high-risk adults and young children. The consistent reduction in viral load
and improvement in clinical symptoms support the continued development of Zelicapavir as a
potential first-in-class oral treatment for RSV infection. Further investigation in larger, pivotal
Phase 3 trials is warranted to confirm these findings and fully establish the clinical benefit of
this novel N-protein inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. enanta.com [enanta.com]

2. Enanta Pharmaceuticals Announces Positive Topline Results from First-in-Pediatrics
Phase 2 Study Evaluating Zelicapavir for the Treatment of Respiratory Syncytial Virus (RSV)
| Enanta Pharmaceuticals, Inc. [ir.enanta.com]

3. japsonline.com [japsonline.com]

4. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its
Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Zelicapavir: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://www.benchchem.com/product/b15566439?utm_src=pdf-custom-synthesis
https://www.enanta.com/pipeline/respiratory-syncytial-virus/
https://ir.enanta.com/news-releases/news-release-details/enanta-pharmaceuticals-announces-positive-topline-results-first?mobile=1
https://ir.enanta.com/news-releases/news-release-details/enanta-pharmaceuticals-announces-positive-topline-results-first?mobile=1
https://ir.enanta.com/news-releases/news-release-details/enanta-pharmaceuticals-announces-positive-topline-results-first?mobile=1
https://japsonline.com/abstract.php?article_id=4518&sts=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12477444/
https://www.benchchem.com/product/b15566439#early-phase-clinical-trial-results-for-zelicapavir
https://www.benchchem.com/product/b15566439#early-phase-clinical-trial-results-for-zelicapavir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b15566439#early-phase-clinical-trial-results-for-
zelicapavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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